4-Chloro-5-methoxy-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives often involves the functionalization of the indole core, including chloro and methoxy substitutions. Somei et al. (1998) developed a novel synthesis method for γ-carboline derivatives, which could be adapted for synthesizing 4-Chloro-5-methoxy-1H-indole derivatives by modifying the substituents and conditions applied in the synthetic route (Somei, Yamada, & Yamamura, 1998).
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methoxy-1H-indole derivatives has been studied through various spectroscopic techniques. For instance, Wu et al. (2011) explored the structure of a closely related compound, highlighting the dihedral angle and the interactions within the crystal structure, which could provide insights into the structural configuration of 4-Chloro-5-methoxy-1H-indole derivatives (Wu, Zheng, Cao, & Xiao, 2011).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, contributing to their wide range of applications. Pal et al. (2005) demonstrated the self-addition of indoles in the presence of indium trichloride, leading to indolylindoline derivatives. This type of reactivity is significant for understanding the chemical behavior of 4-Chloro-5-methoxy-1H-indole under similar catalytic conditions (Pal, Giri, & Jaisankar, 2005).
Physical Properties Analysis
The physical properties of indole derivatives like 4-Chloro-5-methoxy-1H-indole, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure and weak intermolecular interactions in compounds structurally similar to 4-Chloro-5-methoxy-1H-indole have been studied, offering a foundation for understanding its physical properties (Wu et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-Chloro-5-methoxy-1H-indole, including reactivity, stability, and potential biological activity, are influenced by its molecular structure. The presence of chloro and methoxy groups affects its electronic distribution and reactivity patterns. Studies on similar indole derivatives provide insights into the electrophilic and nucleophilic sites, which are essential for predicting reactions and potential applications (Pal et al., 2005).
Scientific Research Applications
Pharmaceutical and Biosensor Applications : Derivatives such as 4-oxo-3,4-dihydro- and 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-b]indoles have promising properties for applications in pharmaceuticals, nutraceuticals, and biosensors (Simakov et al., 1985).
Anti-tumor and Anti-inflammatory Properties : A synthesized compound, 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, shows promising anti-tumor and anti-inflammatory properties, indicating its potential in pharmaceutical development (Geetha et al., 2019).
Precursor for Bioactive Compounds : 2-Chloro-1-methoxymethylindole-3-carboxaldehyde is a suitable substrate for various nitrogen nucleophiles, leading to the formation of bioactive compounds, demonstrating its utility in medicinal chemistry (Comber & Moody, 1992).
Building Block for Biological Studies : The first 5-substituted indolyl squaryl chloride with free indole nitrogen may serve as a useful building block for biological studies, demonstrating the compound's versatility (Lande et al., 2013).
Antitumor Activity : Certain alkylamine derivatives like 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles show promising antitumor activity, indicating their potential in cancer therapy (Nguyen et al., 1990).
Future Directions
properties
IUPAC Name |
4-chloro-5-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWRYYUMZJGPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-1H-indole | |
CAS RN |
68935-48-8 | |
Record name | 4-chloro-5-methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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